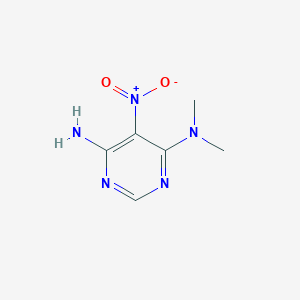

N,N-Dimethyl-5-nitro-pyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

4-N,4-N-dimethyl-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O2/c1-10(2)6-4(11(12)13)5(7)8-3-9-6/h3H,1-2H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFYBSDAJCJENA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00979065 | |

| Record name | N~4~,N~4~-Dimethyl-5-nitropyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00979065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-26-8 | |

| Record name | NSC43533 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~4~,N~4~-Dimethyl-5-nitropyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00979065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-nitro-pyrimidine-4,6-diamine typically involves the nitration of a pyrimidine precursor followed by dimethylation. One common method involves the nitration of 4,6-diaminopyrimidine using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. This is followed by the dimethylation of the amino groups using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of N,N-Dimethyl-5-nitro-pyrimidine-4,6-diamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-nitro-pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different pharmacological properties and applications .

Scientific Research Applications

Scientific Research Applications

- Chemistry N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine serves as a building block in synthesizing complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution. The nitro group can be reduced to an amino group or substituted with other functional groups through nucleophilic substitution reactions.

- Biology This compound is studied for its potential interactions with biological macromolecules. Research indicates it may interact with enzymes involved in nucleotide metabolism and DNA synthesis, which could explain its cytotoxic effects on cancer cells.

- Medicine N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine is investigated for potential therapeutic properties, including antimicrobial and anticancer activities. Pyrimidine derivatives, in general, possess significant biological activities, such as anticonvulsant, antimicrobial, anti-inflammatory, antitumor, and antihistaminic properties .

- Industry It is utilized in developing dyes, pigments, and other industrial chemicals.

Synthesis and Chemical Reactions

The synthesis of N4,N6-dimethyl-5-nitro-pyrimidine-4,6-diamine typically involves the nitration of a pyrimidine derivative followed by amination. A common method includes the nitration of 4,6-diaminopyrimidine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position, followed by methylation using methyl iodide in the presence of a base like potassium carbonate to introduce methyl groups at the N4 and N6 positions.

This compound undergoes several types of chemical reactions:

- Oxidation The nitro group can be converted using oxidizing agents like hydrogen peroxide.

- Reduction Reduction can occur using hydrogen gas with a palladium catalyst, leading to the formation of N4,N6-dimethyl-4,6-diaminopyrimidine.

- Substitution The nitro group can be substituted with nucleophiles such as amines or thiols in the presence of a base, forming various substituted pyrimidine derivatives.

Biological Activities and Significance

Pyrimidine derivatives are known for their potential as antimicrobial agents, anti-inflammatory agents, and anticancer compounds. Studies have indicated that N,N-Dimethyl-5-nitro-pyrimidine-4,6-diamine may possess cytotoxic properties against various cancer cell lines, making it a candidate for further pharmacological exploration. The uniqueness of N,N-Dimethyl-5-nitro-pyrimidine-4,6-diamine lies in its specific substitution pattern that enhances its biological activity compared to other similar compounds. The presence of both methyl and nitro groups on the pyrimidine ring contributes to its reactivity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-nitro-pyrimidine-4,6-diamine involves its interaction with specific molecular targets. For instance, it may act as an allosteric modulator of certain receptors, enhancing or inhibiting their activity. The compound’s effects are mediated through its ability to bind to these targets and alter their conformation, thereby influencing downstream signaling pathways .

Comparison with Similar Compounds

N,N-Dimethyl-5-nitro-N,N-diphenyl-pyrimidine-4,6-diamine

5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine

- Key Difference : Lacks alkyl groups (dimethyl) but retains phenyl substituents.

- Molecular Weight : 307.31 g/mol (vs. 183.17 g/mol for the target compound), indicating higher hydrophobicity .

- Synthetic Utility : Serves as a precursor for further functionalization due to reactive amine groups .

Alkyl/Aryl-Substituted Derivatives

highlights symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines, synthesized via aminolysis reactions:

| Compound | Substituents | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| N⁴,N⁶-Diethyl | Ethyl | 84–86 | 89 |

| N⁴,N⁶-Diisobutyl | Isobutyl | 77–79 | 83 |

| N⁴,N⁶-Bis(4-chlorobenzyl) | 4-Chlorobenzyl | 159–161 | 95 |

| N,N-Dimethyl (Target Compound) | Dimethyl | 162–163 | N/A |

- Trends : Bulky substituents (e.g., 4-bromophenethyl) reduce yields (30%) and increase melting points (174–176°C) due to enhanced van der Waals forces. The dimethyl-substituted target compound exhibits a comparable melting point to chlorobenzyl derivatives but lacks steric bulk, suggesting higher solubility in polar solvents .

Pharmacologically Active Analogues

N,N′-Dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine (GS39783)

- Key Differences : Cyclopentyl groups at 4/6-positions and a methylsulfanyl group at the 2-position.

- Pharmacological Role : Acts as a positive allosteric modulator (PAM) of GABAB receptors, enhancing GABA-induced GTPγS binding at low micromolar concentrations .

- Mechanistic Insight: Increases agonist affinity (e.g., 3-aminopropylphosphinic acid) by stabilizing the G protein-coupled receptor state, as shown in radioligand binding assays .

N-(3,4-Dimethylphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine

- Key Feature : Incorporates a piperazine ring, enhancing hydrogen-bonding capacity.

Electronic and Solubility Comparisons

- Nitro Group Effects : The 5-nitro group in all analogues contributes to electron-withdrawing properties, polarizing the pyrimidine ring and influencing reactivity in substitution reactions .

- Solubility Trends : Dimethyl-substituted derivatives (e.g., target compound) exhibit higher aqueous solubility than aryl-substituted analogues (e.g., diphenyl derivatives) due to reduced hydrophobicity .

Biological Activity

N,N-Dimethyl-5-nitro-pyrimidine-4,6-diamine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by two methyl groups at the N4 and N6 positions, a nitro group at C5, and amino groups at C4 and C6, this compound exhibits potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

- Molecular Formula : C6H9N5O2

- Molar Mass : 183.17 g/mol

- Appearance : Yellow solid

- Density : Approximately 1.431 g/cm³

Biological Activity

Research indicates that N,N-Dimethyl-5-nitro-pyrimidine-4,6-diamine interacts with various biological targets, modulating enzymatic activity and influencing cellular pathways. Its structural features allow for significant binding affinity to enzymes involved in nucleotide metabolism and DNA synthesis, which may explain its cytotoxic effects against cancer cell lines.

The compound's mechanism of action is believed to involve:

- Enzyme Interaction : Binding to enzymes related to nucleotide metabolism.

- Redox Reactions : The nitro group participates in redox reactions that may enhance its biological effects.

- Hydrogen Bonding : The methyl groups increase binding affinity through hydrogen bonding and π-stacking interactions.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and unique properties of N,N-Dimethyl-5-nitro-pyrimidine-4,6-diamine compared to similar pyrimidine derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N-Dimethyl-5-nitro-pyrimidine-4,6-diamine | C6H9N5O2 | Nitro group enhances reactivity; potential anticancer activity |

| N,N-Dimethyl-2,4-diaminopyrimidine | C6H9N5 | Lacks nitro group; used in similar applications |

| 5-Nitropyrimidin-2-amine | C5H6N4O2 | Different substitution pattern; lower biological activity |

| N,N-Diphenyl-5-nitropyrimidine | C18H17N5O2 | More complex structure; enhanced biological activity |

Case Studies and Research Findings

- Anticancer Properties : A study demonstrated that N,N-Dimethyl-5-nitro-pyrimidine-4,6-diamine exhibited cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's ability to inhibit cell proliferation was highlighted in assays involving human cancer cell lines.

- Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways critical for bacterial survival.

- Anti-inflammatory Effects : In vitro studies indicated that N,N-Dimethyl-5-nitro-pyrimidine-4,6-diamine could reduce inflammatory markers in cell cultures stimulated with pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases.

Synthesis Pathways

The synthesis of N,N-Dimethyl-5-nitro-pyrimidine-4,6-diamine typically involves multi-step organic reactions that allow for controlled production with desired purity levels. Common methods include:

- Nitration of Pyrimidines : Introducing the nitro group through electrophilic substitution.

- Dimethylation Techniques : Using methylating agents to introduce the methyl groups at specific nitrogen positions.

Q & A

Q. What are the common synthetic routes for N,N-Dimethyl-5-nitro-pyrimidine-4,6-diamine, and how are yields optimized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, substituted amines react with 5-nitro-pyrimidine-4,6-diamine precursors under controlled conditions. Key steps include:

- Aminolysis : Reacting 4,6-dichloro-5-nitropyrimidine with dimethylamine in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Yield Optimization : Catalytic bases (e.g., K₂CO₃) enhance nucleophilicity, while inert atmospheres prevent oxidation. Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Reported yields for analogous di-substituted pyrimidines range from 30% to 95%, depending on steric and electronic effects of substituents .

Q. How is the molecular structure of N,N-Dimethyl-5-nitro-pyrimidine-4,6-diamine characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Crystal System : Monoclinic (e.g., space group P21/c) with unit cell dimensions a = 10.794 Å, b = 7.002 Å, c = 23.650 Å, and β = 109.02° .

- Dihedral Angles : Between pyrimidine and substituent rings (e.g., 66.09° for phenyl groups), critical for assessing planarity and conjugation .

Complementary techniques like NMR (¹³C/¹H) and IR confirm functional groups, while mass spectrometry validates molecular weight .

Q. What are the stability and storage requirements for this compound?

- Storage : Keep in dark, inert atmosphere (argon/nitrogen), and refrigerated (2–8°C) to prevent nitro-group degradation or photolysis .

- Handling : Use desiccants to avoid hygroscopic decomposition. Precautionary statements (e.g., H302, H315) indicate toxicity via ingestion or dermal exposure .

Advanced Research Questions

Q. How do steric and electronic effects influence di-substitution reactions in 5-nitro-pyrimidine derivatives?

Di-substitution efficiency depends on:

- Steric Hindrance : Bulky substituents (e.g., N,N-diphenyl) reduce yields (e.g., 30% for bromophenethyl groups) due to transition-state crowding .

- Electronic Effects : Electron-withdrawing substituents (e.g., nitro) activate the pyrimidine ring for nucleophilic attack, whereas electron-donating groups (e.g., methyl) may slow reactivity. Computational studies (e.g., Gaussian16) model charge distribution to predict reactivity .

Q. How can contradictory crystallographic data (e.g., bond lengths/angles) be resolved for this compound?

Contradictions arise from polymorphism or experimental conditions. Strategies include:

- Multi-Technique Validation : Cross-validate SC-XRD with neutron diffraction or DFT-optimized geometries.

- Data-to-Parameter Ratios : Ensure ratios >15:1 (e.g., 16.9 in ) to reduce overfitting. For example, discrepancies in dihedral angles (e.g., 44.05° vs. 71.39° ) may reflect crystal packing effects rather than intrinsic molecular geometry.

Q. What computational methods are used to predict the biological activity of N,N-Dimethyl-5-nitro-pyrimidine-4,6-diamine?

- Molecular Docking : Screens against target proteins (e.g., GABAB receptors) to assess binding affinity. Analogous compounds show allosteric enhancement via hydrophobic interactions with transmembrane domains .

- QSAR Models : Correlate substituent properties (e.g., Hammett σ constants) with bioactivity. For example, chloro/bromo substituents increase lipophilicity, enhancing blood-brain barrier penetration .

Q. How does the nitro group impact the compound’s reactivity in further functionalization?

The nitro group:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.